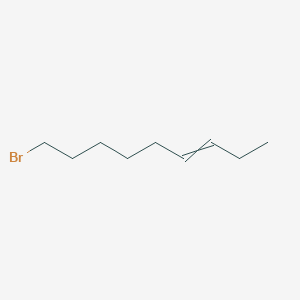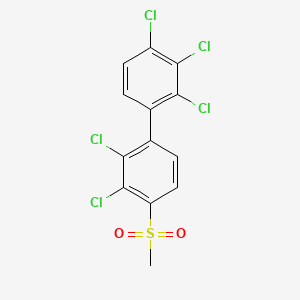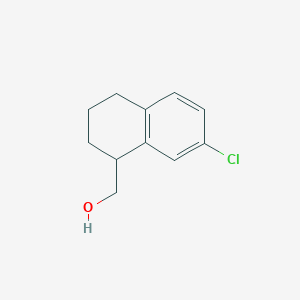
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a naphthalene ring system with a methanol group and a chlorine atom attached to it. The tetrahydro designation indicates that the naphthalene ring has been partially hydrogenated, resulting in a reduction of the aromaticity of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- can be synthesized through various synthetic routes. One common method involves the reduction of 7-chloro-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- may involve the catalytic hydrogenation of 7-chloro-1-naphthaldehyde using a metal catalyst such as palladium on carbon. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-1-naphthaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 7-chloro-1-naphthaldehyde.
Reduction: 7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalenemethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Naphthalenemethanol: Lacks the chlorine atom and tetrahydro designation.
7-Chloro-1-naphthaldehyde: Contains an aldehyde group instead of a methanol group.
1,2,3,4-Tetrahydronaphthalene: Lacks the methanol and chlorine groups.
Uniqueness: 1-Naphthalenemethanol, 7-chloro-1,2,3,4-tetrahydro- is unique due to the combination of its partially hydrogenated naphthalene ring, methanol group, and chlorine atom. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
106336-30-5 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9,13H,1-3,7H2 |
Clé InChI |
BQQXMFQVDDBVQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


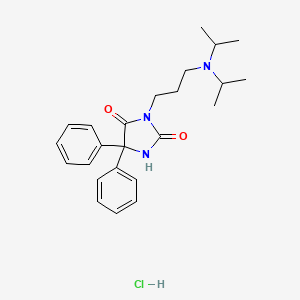

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

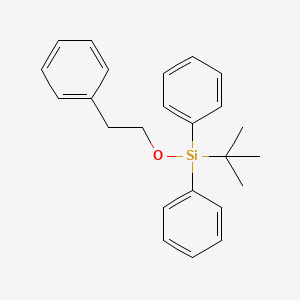
methyl}benzamide](/img/structure/B14324963.png)

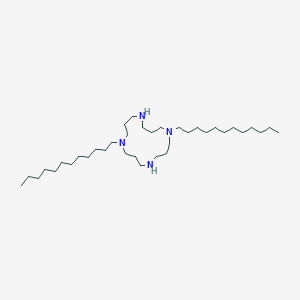


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
